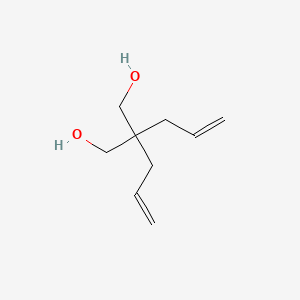

2,2-Diallyl-1,3-propanediol

Descripción

2,2-Diallyl-1,3-propanediol (C₉H₁₄O₂) is a diol derivative featuring two allyl groups attached to the central carbon of a 1,3-propanediol backbone. This compound has garnered attention in enzymatic catalysis and materials science due to its unique reactivity in ring-closing metathesis (RCM) reactions. For instance, artificial metalloenzymes (ArMs) incorporating ruthenium complexes, such as [RuCl₂(Biot−NHC)(styr)]·SAVmut, demonstrated high turnover rates for 2,2-Diallyl-1,3-propanediol (substrate 13) compared to cationic substrates like diallyl-sulfonamide (15) . The compound’s allyl groups enable selective cross-metathesis, making it valuable for synthesizing cyclic ethers and other complex organic frameworks.

Propiedades

Fórmula molecular |

C9H16O2 |

|---|---|

Peso molecular |

156.22 g/mol |

Nombre IUPAC |

2,2-bis(prop-2-enyl)propane-1,3-diol |

InChI |

InChI=1S/C9H16O2/c1-3-5-9(7-10,8-11)6-4-2/h3-4,10-11H,1-2,5-8H2 |

Clave InChI |

KNUGAYCUAPXLQK-UHFFFAOYSA-N |

SMILES canónico |

C=CCC(CC=C)(CO)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diallyl-1,3-propanediol typically involves the reaction of allyl chloride with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol attack the allyl chloride, resulting in the formation of 2,2-Diallyl-1,3-propanediol.

Industrial Production Methods

Industrial production of 2,2-Diallyl-1,3-propanediol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Diallyl-1,3-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The allyl groups can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 2,2-Diallyl-1,3-propanedialdehyde or 2,2-Diallyl-1,3-propanedioic acid.

Reduction: Formation of 2,2-Diallyl-1,3-propanediol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2,2-Diallyl-1,3-propanediol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,2-Diallyl-1,3-propanediol depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2,2-Diallyl-1,3-propanediol with structurally related 1,3-propanediol derivatives, emphasizing their chemical properties, applications, and research findings.

Structural and Functional Differences

Reactivity and Catalytic Performance

- Metathesis Activity: 2,2-Diallyl-1,3-propanediol outperforms diallyl-sulfonamide (15) in RCM when paired with evolved ArMs, achieving ~5× higher turnover rates due to favorable steric and electronic interactions with the ruthenium catalyst . In contrast, cationic substrates exhibit reduced activity, likely due to electrostatic repulsion within the enzyme’s active site .

- Thermal Stability : Neopentyl glycol (NPG) exhibits superior thermal stability (boiling point: ~210°C) compared to 2,2-Diallyl-1,3-propanediol, which likely decomposes at lower temperatures due to allyl group reactivity .

- Polymer Compatibility: MPDiol® reduces PET crystallinity by ~30% compared to unmodified PET, enhancing dye uptake .

Actividad Biológica

2,2-Diallyl-1,3-propanediol (DAPD) is a chemical compound with the molecular formula . It is primarily recognized for its applications in polymer chemistry and as a potential therapeutic agent due to its biological activities. This article delves into the biological activity of DAPD, highlighting its mechanisms, effects, and potential applications based on diverse research findings.

- Antimicrobial Properties : DAPD has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

- Antioxidant Activity : DAPD has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may be attributed to its ability to scavenge free radicals and chelate metal ions, thus preventing oxidative damage.

- Anti-inflammatory Effects : In vitro studies have shown that DAPD can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that DAPD may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities of 2,2-Diallyl-1,3-propanediol

Detailed Research Findings

- Antimicrobial Studies : A study published in Green Chemistry highlighted the efficacy of DAPD against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) as low as 50 µg/mL . This suggests that DAPD could be a candidate for developing new antimicrobial agents.

- Antioxidant Capacity : Research published by Sigma-Aldrich indicated that DAPD can effectively reduce oxidative stress markers in cellular models, demonstrating a dose-dependent response . This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

- Anti-inflammatory Potential : In vitro assays demonstrated that treatment with DAPD resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammation . These findings suggest that DAPD could be explored for therapeutic interventions in chronic inflammatory conditions.

- Cytotoxic Effects on Cancer Cells : A recent study found that DAPD exhibited selective cytotoxicity towards breast cancer cell lines (MCF-7) at concentrations above 100 µM, with an IC50 value indicating significant potential for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.